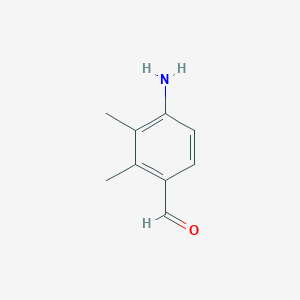

4-Amino-2,3-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

63405-89-0 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-amino-2,3-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H11NO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,10H2,1-2H3 |

InChI Key |

SGAOBLLZTAZOGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Amino 2,3 Dimethylbenzaldehyde

Aldehyde Group Functionalizations

The aldehyde group is the primary site for a range of functionalization reactions, including oxidations, reductions, and nucleophilic additions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of 4-amino-2,3-dimethylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-amino-2,3-dimethylbenzoic acid. This transformation is a common reaction in organic synthesis. smolecule.com The oxidation can be accomplished using a variety of standard oxidizing agents.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond, resulting in a higher oxidation state for the carbonyl carbon.

Table 1: Oxidative Transformation of this compound

| Reactant | Product | Oxidizing Agents |

|---|

Reductive Transformations to Primary Alcohols

The aldehyde group can undergo reduction to form the corresponding primary alcohol, 4-amino-2,3-dimethylbenzyl alcohol. smolecule.com This is a fundamental transformation that converts the carbonyl group into a hydroxyl group.

Typical reducing agents for this process include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂ with a catalyst) smolecule.com

These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon, leading to the formation of the alcohol after a workup step.

Table 2: Reductive Transformation of this compound

| Reactant | Product | Reducing Agents |

|---|

Nucleophilic Addition Reactions

The carbon atom of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to several important carbon-carbon and carbon-nitrogen bond-forming reactions.

This compound reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. chemsociety.org.ng This reaction is a cornerstone of synthetic chemistry and is crucial in the formation of various biologically relevant molecules. alfa-chemistry.comnih.gov The reaction proceeds through a two-step mechanism. Initially, the primary amine undergoes nucleophilic addition to the carbonyl group of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal. nih.govmdpi.com This intermediate is typically unstable and subsequently undergoes dehydration (elimination of a water molecule) to yield the stable Schiff base. mdpi.com The formation of the C=N double bond (azomethine group) is the defining feature of a Schiff base. chemsociety.org.ng The stability of the resulting Schiff base can be influenced by the structure of the reacting amine and the reaction conditions, such as solvent polarity. mdpi.comresearchgate.net

Table 3: Schiff Base Formation

| Reactants | Intermediate | Product |

|---|

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. wikipedia.orgadichemistry.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org In this reaction, this compound can serve as the aldehyde component. The reaction begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. wikipedia.org This iminium ion then acts as an electrophile and reacts with the enol form of the active hydrogen compound to form the final Mannich base. wikipedia.org Due to the nature of its mechanism, the classical Mannich reaction typically utilizes non-enolizable aldehydes to prevent self-condensation. nih.gov

Table 4: Components of the Mannich Reaction

| Component 1 (Active Hydrogen) | Component 2 (Aldehyde) | Component 3 (Amine) | Product |

|---|

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.com It involves the reaction of an enolate ion (from an aldehyde or ketone with an α-hydrogen) with a carbonyl compound. magritek.com this compound, being an aromatic aldehyde without α-hydrogens, cannot form an enolate itself. However, it can act as the electrophilic partner in a crossed or mixed aldol condensation. magritek.com In such a reaction, a base would first deprotonate an enolizable ketone (like acetone) to form an enolate. This enolate then attacks the carbonyl carbon of this compound to form a β-hydroxy ketone. sigmaaldrich.commagritek.com This adduct can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated ketone, which is the final condensation product. magritek.com

Table 5: Crossed Aldol Condensation with this compound

| Enolizable Partner (e.g., Acetone) | Electrophilic Partner | Initial Product | Final Product (after dehydration) |

|---|

Amino Group Reactivity

The amino group (-NH₂) at position 4 is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.

The amino group in this compound is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. wikipedia.orglibretexts.org In this specific molecule, the positions ortho to the amino group are positions 3 and 5. Position 3 is already substituted with a methyl group. Therefore, electrophilic attack is sterically hindered at this position. The para position is occupied by the aldehyde group. This leaves position 5 as the most likely site for electrophilic aromatic substitution.

However, the strong activating nature of the amino group can lead to over-reactivity and the formation of multiple substitution products, which can be difficult to control. libretexts.org To achieve selective monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide, for example, by acetylation to form the corresponding acetanilide. This acetamido group is still an ortho,para-director but is less activating than the amino group, allowing for more controlled reactions. After the desired substitution has been carried out, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring. Due to the high reactivity of the ring, reactions with halogens like iodine, which are typically unreactive with less activated benzenes, can occur. libretexts.org

Nitration: Introduction of a nitro group (-NO₂). Direct nitration of highly activated anilines can lead to oxidation and decomposition of the starting material. libretexts.org Therefore, protection of the amino group is often necessary.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

The regioselectivity of these reactions is directed by the combined electronic and steric effects of all substituents on the ring.

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This process is known as diazotization.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most significant of these is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form an azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored, making them useful as dyes and pigments.

Reaction Scheme for Diazotization and Azo Coupling:

Diazotization: this compound + NaNO₂ + 2HCl (aq, 0-5 °C) → 4-Formyl-2,3-dimethylbenzenediazonium chloride + 2H₂O + NaCl

Azo Coupling: 4-Formyl-2,3-dimethylbenzenediazonium chloride + Phenol → 4-((4-hydroxyphenyl)diazenyl)-2,3-dimethylbenzaldehyde + HCl

Benzene Ring Modifications and Derivatization

The methyl groups at positions 2 and 3 of the benzene ring can also be sites for chemical modification, although this typically requires more forcing conditions than reactions involving the amino group or the aromatic ring itself. Potential transformations include:

Oxidation: The methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate or chromic acid. Selective oxidation of one methyl group over the other can be challenging and may depend on the reaction conditions.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic hydrogens of the methyl groups can be substituted with halogens to form halomethyl derivatives. These derivatives are useful intermediates for further synthetic transformations.

The benzene ring of this compound has two unsubstituted positions: 5 and 6. The directing effects of the existing substituents determine the likely site of further substitution.

Electrophilic Substitution: The amino group at C4 strongly activates the ortho-position C5. The methyl groups at C2 and C3 also provide some activation through inductive effects and hyperconjugation. The aldehyde group at C1 is a deactivating group and directs incoming electrophiles to the meta-positions (C3 and C5). Considering these combined effects, position 5 is the most activated and sterically accessible site for electrophilic attack. Position 6 is ortho to the C1-aldehyde group, which is deactivating, and meta to the C4-amino group, receiving less activation.

Predicted Regioselectivity of Electrophilic Substitution:

| Position | Electronic Effect of Amino Group (C4) | Electronic Effect of Methyl Groups (C2, C3) | Electronic Effect of Aldehyde Group (C1) | Overall Predicted Reactivity |

| 5 | Ortho (Activating) | Meta (Deactivating) | Most Favorable | |

| 6 | Ortho (Deactivating) | Least Favorable |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for electron-rich rings like this unless a good leaving group (such as a halogen) is present at an activated position.

The functional groups of this compound make it a potential precursor for the synthesis of more complex, multi-ring structures, including heterocyclic and polycyclic aromatic systems.

Quinolines: The Friedländer annulation is a classic method for synthesizing quinolines. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or an ester). thieme-connect.comresearchgate.netrsc.org By analogy, this compound could potentially be modified to create a suitable precursor for quinoline (B57606) synthesis.

Acridines: Acridines are another class of nitrogen-containing polycyclic compounds. Synthetic routes to acridines often involve the cyclization of diphenylamine (B1679370) derivatives. louisville.edunih.gov A 2-aminobenzaldehyde can be a key starting material for the synthesis of acridone (B373769) derivatives, which can then be converted to acridines. asianpubs.orgresearchgate.net

Phenazines: Phenazines are dibenzo-annulated pyrazines. Their synthesis can be achieved through various methods, including the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds or through the oxidative cyclization of ortho-aminodiphenylamines. bohrium.comguidechem.comnih.gov While not a direct precursor, derivatives of this compound could be envisioned to participate in such cyclization reactions to form complex phenazine (B1670421) structures.

Examples of Polycyclic Systems from Related Precursors:

| Polycyclic System | General Synthetic Precursors | Reference |

| Quinolines | 2-Aminobenzaldehydes and ketones | thieme-connect.com |

| Acridinones | 2-Aminobenzaldehydes and iodonium (B1229267) ylides | asianpubs.org |

| Phenazines | 1,2-Diaminobenzenes and 1,2-dicarbonyls | guidechem.com |

Spectroscopic and Structural Elucidation of 4 Amino 2,3 Dimethylbenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be determined.

The ¹H NMR spectrum of 4-Amino-2,3-dimethylbenzaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons, the amino protons, and the methyl protons. The electron-donating amino group and the electron-withdrawing aldehyde group, along with the two methyl groups, will influence the chemical shifts of the aromatic protons.

Based on data from related substituted benzaldehydes, the following table outlines the predicted ¹H NMR spectral data for this compound.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. |

| Aromatic (Ar-H) | 6.5 - 7.5 | Doublets or Multiplets | The two aromatic protons will show distinct signals due to their different electronic environments. |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet | The chemical shift of the amino protons can vary depending on the solvent and concentration. |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlets | The two methyl groups are expected to have slightly different chemical shifts. |

This table is predictive and based on typical values for similar functional groups and substitution patterns.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The predicted ¹³C NMR chemical shifts are summarized in the table below, based on values observed for analogous compounds. rsc.orgchemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is significantly deshielded. |

| Aromatic (C-NH₂) | 145 - 155 | The carbon attached to the amino group is shielded by the electron-donating effect of nitrogen. |

| Aromatic (C-CHO) | 130 - 140 | The carbon attached to the aldehyde group is deshielded. |

| Aromatic (C-H) | 115 - 135 | The chemical shifts of the aromatic carbons depend on their position relative to the substituents. |

| Aromatic (C-CH₃) | 120 - 140 | The carbons bearing the methyl groups will have distinct chemical shifts. |

| Methyl (-CH₃) | 15 - 25 | The methyl carbons are typically found in the upfield region of the spectrum. |

This table is predictive and based on typical values for similar functional groups and substitution patterns. rsc.orgchemicalbook.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between the aromatic protons and potentially showing long-range couplings to the methyl and aldehyde protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations from the methyl and amino protons to the various aromatic carbons, and from the aldehyde proton to the adjacent aromatic carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to display characteristic absorption bands for the aldehyde and amino functional groups.

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Notes |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | Two bands are typically observed for a primary amine. |

| Aldehyde (C-H) | C-H Stretching | 2700 - 2900 | Often appears as a pair of weak to medium bands. |

| Aldehyde (C=O) | C=O Stretching | ~1700 | A strong, sharp absorption band characteristic of an aldehyde. |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Multiple bands are expected due to the substituted benzene (B151609) ring. |

| Amino (-NH₂) | N-H Bending | 1550 - 1650 | This band can sometimes overlap with the aromatic C=C stretching vibrations. |

This table is predictive and based on typical values for these functional groups.

The absorption bands observed in the IR and Raman spectra correspond to specific molecular vibrations. For this compound, these would include:

Stretching vibrations: Involving the N-H bonds of the amino group, the C-H bond of the aldehyde, the C=O bond of the aldehyde, the C-N bond, the C-C bonds of the aromatic ring, and the C-H bonds of the methyl groups and the aromatic ring.

Bending vibrations: Including scissoring, rocking, wagging, and twisting of the CH₂ and CH₃ groups, as well as in-plane and out-of-plane bending of the aromatic C-H bonds and the N-H bonds of the amino group.

Torsional vibrations: Involving the rotation around single bonds, such as the C-C bond connecting the aldehyde group to the ring.

A complete analysis of the vibrational modes would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, to assign the observed spectral bands to specific atomic motions within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound (C₉H₁₁NO), the exact molecular weight is 149.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 149. The fragmentation of this molecular ion is dictated by the functional groups present: the aldehyde, the amino group, and the methyl-substituted aromatic ring. The primary fragmentation pathways for substituted benzaldehydes typically involve the loss of the formyl radical (•CHO) or a hydrogen atom (H•) from the aldehyde group.

A characteristic fragmentation would be the loss of a hydrogen atom, leading to a stable acylium ion (M-1)⁺ at m/z 148. Another significant fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the aromatic ring, resulting in the loss of the formyl radical (•CHO), which would produce a fragment ion at m/z 120. Subsequent fragmentation of this ion could occur through the loss of a methyl radical (•CH₃) to yield a fragment at m/z 105. The presence of the amino and methyl groups on the ring influences the stability of the resulting fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation patterns of substituted benzaldehydes and has not been confirmed by experimental data for this specific compound.

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 149 | [M]⁺ (Molecular Ion) | - |

| 148 | [M-H]⁺ | H |

| 120 | [M-CHO]⁺ | CHO |

| 105 | [M-CHO-CH₃]⁺ | CHO, CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the benzaldehyde (B42025) chromophore, modified by the presence of the amino and methyl substituents.

Electronic Absorption Spectra and Chromophoric Behavior

The chromophoric system consists of the benzene ring and the carbonyl group (C=O). These groups give rise to two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic ring and the carbonyl group. For benzaldehydes, these bands are often observed in the range of 240-280 nm. The amino group (-NH₂) acts as a powerful auxochrome, donating electron density to the ring through the resonance effect. This delocalization of electrons decreases the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of the π → π* transition to longer wavelengths compared to unsubstituted benzaldehyde.

n → π Transitions:* This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. In many benzaldehydes, this transition appears as a weak shoulder or a distinct band at longer wavelengths (around 300-340 nm). researchgate.net

The methyl groups also contribute minor bathochromic shifts due to their electron-donating inductive effects.

Solvent Polarity Effects on Electronic Transitions

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This effect is a consequence of differential solvation of the ground and excited states.

n → π Transitions:* The ground state of the carbonyl group is stabilized by hydrogen bonding with polar protic solvents (like ethanol (B145695) or water) at the non-bonding electrons of the oxygen atom. This stabilization is greater than that of the less polar n → π* excited state. Consequently, increasing solvent polarity requires more energy for the transition, causing a hypsochromic (blue) shift to shorter wavelengths. uni-muenchen.de

π → π Transitions:* The π → π* excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift to longer wavelengths as solvent polarity increases. chemicalbook.com

For this compound, a noticeable solvatochromic effect is expected due to the presence of both the polar amino and carbonyl groups.

Table 2: Expected UV-Vis Absorption Maxima (λmax) in Solvents of Varying Polarity The following data are illustrative, based on the known behavior of similar aminobenzaldehyde compounds, as specific experimental data for this compound is not available.

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax for n → π* (nm) | Expected λmax for π → π* (nm) |

|---|---|---|---|

| n-Hexane | 1.9 | ~330 | ~285 |

| Dichloromethane | 9.1 | ~320 | ~295 |

| Ethanol | 24.6 | ~315 | ~300 |

| Acetonitrile (B52724) | 37.5 | ~318 | ~298 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in crystallographic databases, its solid-state arrangement can be predicted based on studies of analogous substituted benzaldehydes. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is driven by a combination of intermolecular forces that aim to achieve the most thermodynamically stable arrangement.

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, the most significant intermolecular interaction is expected to be N-H···O hydrogen bonds, likely forming chains or dimeric motifs that link molecules together. nist.gov Weaker C-H···O interactions involving the aromatic or methyl C-H bonds and the carbonyl oxygen are also highly probable and play a crucial role in stabilizing the crystal structures of many benzaldehyde derivatives. nih.gov

π-π Stacking: Aromatic rings often engage in π-π stacking interactions. In substituted benzaldehydes, molecules frequently arrange into stacks, often with an offset (displaced) geometry to minimize electrostatic repulsion while maximizing attractive van der Waals forces. nih.gov The presence of multiple substituents on the ring will influence the geometry and energy of these stacking interactions.

Table 3: Plausible Intermolecular Interactions in Crystalline this compound This table outlines the types of interactions expected based on the molecular structure and data from analogous compounds.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Amino) | O (Carbonyl) | Primary driver of supramolecular assembly (e.g., chains, dimers). |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O (Carbonyl) | Secondary stabilization, helps define 3D network. researchgate.net |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Contributes to the formation of columnar stacks. |

Conformational Analysis and Dihedral Angles in the Solid State

Conformational analysis in the solid state concerns the preferred spatial arrangement of the atoms. For this compound, the key conformational feature is the orientation of the aldehyde group relative to the plane of the benzene ring.

The molecule is expected to be largely planar to maximize π-conjugation between the aldehyde group, the benzene ring, and the amino group. The planarity is defined by the C(ring)-C(aldehyde)-O-H dihedral angle. In many substituted benzaldehydes, this angle is close to 0° or 180°, indicating that the aldehyde group is coplanar with the aromatic ring. However, steric hindrance from the adjacent methyl group at position 3 could potentially cause a slight twist of the aldehyde group out of the plane of the ring. Computational and experimental studies on substituted benzaldehydes show that even with ortho substituents, the deviation from planarity is often minimal, as the energy cost of disrupting conjugation is significant. nist.gov

Table 4: Predicted Conformational Parameters Based on typical values for substituted benzaldehydes found in the Cambridge Structural Database (CSD).

| Parameter | Description | Expected Value |

|---|---|---|

| Ring-C=O Dihedral Angle | Torsion angle defining the twist of the aldehyde group relative to the ring. | 0° - 20° |

| Molecular Conformation | Overall shape of the molecule. | Likely near-planar to maximize electronic conjugation. |

Unit Cell Parameters and Space Group Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. This arrangement is defined by the unit cell, the smallest repeating unit of a crystal lattice, and its corresponding space group, which describes the symmetry of the crystal. For the compound this compound, a comprehensive search of the current scientific literature and crystallographic databases did not yield any reported experimental data for its single-crystal X-ray diffraction analysis. Consequently, the specific unit cell parameters and space group for this compound have not been determined or are not publicly available at this time.

To provide a contextual reference, crystallographic data for a structurally related isomer, 4-(Dimethylamino)benzaldehyde (B131446), has been reported. It is crucial to note that while both compounds share the same molecular formula, the different substitution pattern on the benzene ring will result in distinct crystal packing and, therefore, different unit cell parameters and space group. The data for 4-(Dimethylamino)benzaldehyde is presented below for illustrative purposes.

A study published in Acta Crystallographica Section E: Crystallographic Communications details the crystal structure of 4-(Dimethylamino)benzaldehyde. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters were determined at a temperature of 123 K. researchgate.net

Table 1: Crystallographic Data for 4-(Dimethylamino)benzaldehyde researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.356 (6) |

| b (Å) | 7.686 (4) |

| c (Å) | 20.8434 (13) |

| α (°) ** | 90 |

| β (°) | 96.808 (13) |

| γ (°) | 90 |

| Volume (ų) ** | 1647.4 (12) |

| Z | 8 |

This data is for 4-(Dimethylamino)benzaldehyde and is provided as a reference only. It does not represent the crystallographic data for this compound.

The determination of the crystal structure for this compound would require the successful growth of single crystals of sufficient quality for X-ray diffraction analysis. Such an analysis would provide the definitive unit cell dimensions and space group, which are essential for detailed structural elucidation and computational modeling of this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Amino 2,3 Dimethylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of aromatic aldehydes. While specific DFT studies on 4-Amino-2,3-dimethylbenzaldehyde are not extensively documented in the provided results, the methodologies can be understood from studies on analogous compounds like 4-(Dimethylamino) Benzaldehyde (B42025) (DMABA) and 3,4-Dimethylbenzaldehyde. nih.govconicet.gov.archemicalbook.com

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. nih.gov For a molecule like this compound, this involves finding the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Methods like B3LYP (Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional) with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for this purpose. conicet.gov.arnih.govnih.gov

The optimization process for this compound would involve arranging the amino, methyl, and aldehyde groups on the benzene (B151609) ring to minimize steric hindrance and maximize electronic stability. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MESP), can then be analyzed from this optimized geometry. MESP maps are particularly useful as they reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about its intermolecular interactions. bhu.ac.in

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzaldehyde Derivative (4-DMABA) using DFT Data based on studies of analogous compounds.

| Parameter | Bond Length (Å) - B3LYP/6-31G(d,p) | Bond Angle (°) - B3LYP/6-31G(d,p) |

| C-C (ring) | 1.38 - 1.41 | 118 - 121 |

| C-N | ~1.37 | - |

| C-C (aldehyde) | ~1.48 | - |

| C=O | ~1.22 | - |

| C-C-H (ring) | - | ~119 - 121 |

| C-N-C | - | ~121 |

| O=C-C | - | ~124 |

Source: Based on data for 4-(Dimethylamino) Benzaldehyde from theoretical studies. conicet.gov.ar

Once the geometry is optimized, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations determine the normal modes of vibration, each associated with a specific frequency. nih.gov The theoretical spectra are invaluable for interpreting experimental spectroscopic data. mdpi.com For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group (typically ~3300–3500 cm⁻¹).

C-H stretching of the aromatic ring and methyl groups.

C=O stretching of the aldehyde group (a strong band around 1700 cm⁻¹).

C-N stretching .

Ring breathing modes .

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the fact that calculations often model the molecule in a gaseous state. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental results. nih.gov The potential energy distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode.

Table 2: Typical Vibrational Frequencies for Substituted Benzaldehydes This table illustrates the types of vibrational modes expected for this compound based on general data for similar compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3120 |

| C-H Aldehyde Stretch | 2800 - 2880 |

| C=O Aldehyde Stretch | 1680 - 1715 |

| C-C Aromatic Stretch | 1400 - 1650 |

| C-N Stretch | 1250 - 1360 |

Source: General spectroscopic data and computational studies on substituted benzaldehydes. researchgate.net

Ab Initio Calculations for Conformational Energy Landscape

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for certain applications. These methods are used to explore the conformational energy landscape of a molecule, which is particularly relevant for molecules with rotatable groups like the aldehyde and amino groups in this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and ab initio calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation could be used to:

Explore its conformational flexibility in different environments, such as in a solvent.

Study the dynamics of hydrogen bonding between the amino group and solvent molecules.

Simulate how the molecule interacts with a biological target or a surface.

These simulations provide insights into the time-averaged properties and dynamic processes that are not accessible from static quantum chemical calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net

The energies of the HOMO and LUMO orbitals can be used to calculate various global reactivity descriptors. nih.gov For this compound, the electron-donating amino group and methyl groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The electron-withdrawing aldehyde group would lower the energy of the LUMO, making it a better electron acceptor.

Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies The formulas and interpretations are general principles of FMO theory.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ -(I+A)/2 | Measures the propensity to accept electrons. |

Source: Based on principles of Density Functional Theory and Frontier Molecular Orbital Theory. nih.govresearchgate.net

By analyzing the distribution of the HOMO and LUMO across the molecular structure, specific sites of reactivity can be identified. Typically, for a molecule like this, the HOMO would be localized on the amino group and the aromatic ring, while the LUMO would be concentrated around the carbonyl group of the aldehyde. This analysis predicts that electrophilic attack would likely occur at the amino group or ortho/para positions relative to it (though substituted), while nucleophilic attack would target the carbonyl carbon.

Charge Transfer Characteristics

Computational analysis of this compound provides a quantitative understanding of its intramolecular charge transfer (ICT) properties. The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing aldehyde group (-CHO) on the benzene ring facilitates this phenomenon. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to map the distribution of these frontier molecular orbitals. For this compound, the HOMO is typically localized on the electron-rich amino group and the aromatic ring, while the LUMO is concentrated on the electron-deficient aldehyde group. This spatial separation of the HOMO and LUMO is a hallmark of an efficient ICT process.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter in determining the electronic properties and reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The charge transfer characteristics are fundamental to understanding the nonlinear optical (NLO) properties and the solvatochromic behavior of the compound.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 4.5 D |

| First Hyperpolarizability | 15 x 10⁻³⁰ esu |

Note: The values presented in this table are representative and are based on typical results from DFT calculations for similar aromatic compounds. Actual values may vary depending on the specific computational method and basis set used.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is dominant over the sum of electron densities of all other molecules in the crystal.

The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.govnih.gov

For this compound, Hirshfeld analysis would reveal the nature and extent of various intermolecular forces, including:

N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor, and the oxygen atom of the aldehyde group can act as an acceptor, leading to the formation of hydrogen bonds that are crucial for the crystal packing.

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic ring can interact with the π-system of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal structure.

Table 2: Percentage Contribution of Intermolecular Contacts in this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45% |

| O···H/H···O | 25% |

| C···H/H···C | 18% |

| N···H/H···N | 10% |

| C···C | 2% |

Note: The percentages are hypothetical and represent a plausible distribution for a molecule with the functional groups of this compound.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure and understand its electronic environment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. researchgate.net Theoretical calculations of the chemical shifts for this compound would be influenced by the electron-donating and electron-withdrawing nature of the substituents. The amino group would cause an upfield shift (lower δ value) for the aromatic protons and carbons, particularly at the ortho and para positions, due to increased electron density. Conversely, the aldehyde group would induce a downfield shift (higher δ value) for the aldehydic proton and the ipso-carbon. ucl.ac.uk

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. The calculated vibrational modes can be assigned to specific functional groups. For this compound, characteristic vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the aldehyde group, and the C-H stretching of the aromatic ring and methyl groups.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 191.5 | CHO | 9.8 |

| C-NH₂ | 150.2 | Aromatic H | 6.5 - 7.5 |

| Aromatic C | 115 - 140 | NH₂ | 4.5 |

| CH₃ | 15 - 20 | CH₃ | 2.2 - 2.5 |

Note: These are predicted chemical shift ranges based on the effects of the functional groups and are relative to a standard reference (e.g., TMS). Actual experimental values can vary.

Advanced Applications of 4 Amino 2,3 Dimethylbenzaldehyde in Chemical Research

Precursor in Complex Organic Molecule Synthesis

The unique chemical architecture of 4-Amino-2,3-dimethylbenzaldehyde, possessing both a nucleophilic amino group and an electrophilic aldehyde group, renders it a highly valuable precursor in the assembly of complex organic molecules. This dual reactivity allows it to participate in a variety of chemical reactions, serving as a linchpin for the construction of elaborate molecular frameworks.

Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their direct isolation from natural sources can be challenging and yield low quantities. Organic synthesis provides a powerful alternative to produce these complex molecules and their analogs in a laboratory setting. While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various bioactive natural products.

The synthesis of analogs of natural products is a crucial strategy in medicinal chemistry to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The amino and aldehyde functionalities of this compound allow for its incorporation into synthetic pathways that aim to create structural variants of natural products. For instance, aminobenzaldehydes are key intermediates in the synthesis of quinoline (B57606) alkaloids, a class of natural products with a wide range of biological activities, including antimalarial and anticancer properties. The classic Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a powerful method for constructing the quinoline core. By analogy, this compound could be a starting point for the synthesis of novel, substituted quinoline analogs, where the dimethyl substitution pattern could influence the biological activity and physical properties of the resulting molecules. The synthesis of 2-aminobenzaldehyde (B1207257) oxime analogs has been explored for the development of inhibitors for enzymes like neutrophil elastase and proteinase 3, highlighting the potential of aminobenzaldehyde derivatives in creating bioactive molecules. scienceopen.com

Strategies for the design and synthesis of natural product analogs often involve diverted total synthesis (DTS), where a common intermediate is used to generate a library of related compounds. wikipedia.orgnih.gov this compound, with its versatile functional groups, is an ideal candidate for such strategies.

Construction of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, materials science, and agriculture. The dual functionality of this compound makes it an excellent starting material for the construction of a wide variety of heterocyclic systems.

The condensation of the amino group with a carbonyl compound, or the reaction of the aldehyde group with a dinucleophile, can lead to the formation of various heterocyclic rings. One of the most common applications of aminobenzaldehydes is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic structures through cyclization reactions. For example, the reaction of this compound with a primary amine would yield a Schiff base, which could then undergo further reactions to form heterocycles like imidazoles or benzimidazoles.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Aminobenzaldehydes are frequently employed in MCRs to generate diverse heterocyclic libraries. For instance, the Biginelli reaction, a well-known MCR, can be adapted to use aminobenzaldehydes to produce dihydropyrimidinones, which are known to exhibit a wide range of biological activities. The use of this compound in such reactions would lead to novel substituted pyrimidine (B1678525) derivatives.

Furthermore, the synthesis of quinoline derivatives, a prominent class of nitrogen-containing heterocycles, can be achieved through various methods starting from aminobenzaldehydes. researchgate.netchemsynthesis.com The Friedländer synthesis, for example, provides a direct route to substituted quinolines. The reaction of this compound with a compound containing a reactive α-methylene ketone would be expected to yield a 6,7-dimethylquinoline (B181126) derivative. The specific substitution pattern of the resulting quinoline could have a significant impact on its biological properties.

The construction of other heterocyclic systems, such as pyrimido[4,5-b]quinolines, has also been demonstrated using multi-component reactions involving 6-aminouracil (B15529) derivatives and various aldehydes. chemsynthesis.com The application of this compound in these reactions would provide access to a new class of fused heterocyclic compounds with potential biological activity.

Building Block for Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the creation of functional materials with tailored properties. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group can lead to interesting optical and electronic behaviors in the resulting materials.

Development of Dyes and Pigments

Azo dyes represent the largest class of synthetic colorants used in a wide range of applications, including textiles, printing, and food coloring. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. The amino group of this compound can be readily diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide array of azo dyes. smolecule.commdpi.comnih.gov The color of the resulting dye is determined by the extent of the conjugated π-electron system, which can be fine-tuned by the choice of the coupling partner. The presence of the dimethyl groups on the benzaldehyde (B42025) ring can also influence the solubility and lightfastness of the dyes.

The aldehyde functionality of this compound can also be utilized to create other classes of dyes. For example, condensation with compounds containing active methylene (B1212753) groups can lead to the formation of methine dyes. Furthermore, the synthesis of rhodamine dyes, a class of highly fluorescent xanthene dyes, often involves the condensation of phthalic anhydride (B1165640) derivatives with aminophenols. nih.gov While direct synthesis from this compound is not a standard route, its structural features could be incorporated into novel rhodamine analogues through multi-step synthetic pathways.

| Reactant for Azo Dye Synthesis | Coupling Component | Resulting Dye Class |

| Diazotized this compound | Phenols | Hydroxyazo Dyes |

| Diazotized this compound | Anilines | Aminoazo Dyes |

| Diazotized this compound | Naphthols | Naphthol Azo Dyes |

Investigation of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large second-order NLO responses typically possess an electron donor group and an electron acceptor group connected by a π-conjugated system.

The structure of this compound, with its electron-donating amino group and electron-withdrawing aldehyde group, makes it a promising candidate for the development of NLO materials. Schiff bases derived from this compound are particularly interesting in this regard. The formation of a Schiff base by condensing the aldehyde with a suitable primary amine can extend the π-conjugated system and enhance the intramolecular charge transfer, which is a key factor for high NLO activity.

The NLO properties of Schiff bases derived from substituted benzaldehydes have been investigated, and it has been shown that the nature and position of the substituents on the aromatic rings can significantly influence the NLO response. The dimethyl substitution on the this compound ring could be used to fine-tune the electronic and steric properties of the resulting Schiff base, thereby optimizing its NLO performance.

| Schiff Base Component 1 | Schiff Base Component 2 | Potential NLO Application |

| This compound | Aniline (B41778) derivatives | Second-Harmonic Generation |

| This compound | Nitroaniline derivatives | Optical Switching |

| This compound | Aminopyridine derivatives | Frequency Doubling |

Synthesis of Polymeric Materials and Adhesives

Polymers are large molecules composed of repeating structural units, and they exhibit a wide range of properties that make them essential in modern life. The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various types of polymers.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation of a diamine and a dianhydride. While this compound is not a diamine, it can be chemically modified to introduce a second amino group or another reactive functionality that would allow it to be incorporated into a polyimide backbone. For example, the aldehyde group could be converted to a carboxylic acid, which could then be reacted to form a diamine-dicarboxylic acid monomer. The resulting polyimides containing the dimethylbenzaldehyde moiety could exhibit modified properties, such as improved solubility or altered thermal characteristics. scienceopen.comchebanov.org

The amino and aldehyde groups of this compound can also be utilized in the synthesis of other types of polymers, such as polyamides and polyesters, through appropriate polycondensation reactions. Furthermore, the aldehyde group is reactive towards various cross-linking agents, which could be used to prepare thermosetting resins and adhesives. The incorporation of the dimethyl-substituted aromatic ring into the polymer structure could enhance properties such as thermal stability and rigidity. For instance, luminescent-doped poly(methyl methacrylate) samples have been successfully prepared using an amino-benzothiadiazole derivative, demonstrating the potential for incorporating such functional molecules into polymeric matrices. sigmaaldrich.com

Role in Catalyst Development and Ligand Design

The unique molecular architecture of this compound, featuring both an amino and an aldehyde group, positions it as a versatile building block in the fields of catalysis and coordination chemistry. Its functional groups provide reactive sites for the synthesis of complex ligands and catalytic molecules.

Ligands for Transition Metal Complexes

This compound serves as a valuable precursor for the synthesis of Schiff base ligands. Schiff bases, which contain an azomethine or imine group (>C=N-), are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). researchgate.netbiointerfaceresearch.com In the case of this compound, its primary amino group can react with a separate carbonyl compound, or its aldehyde group can react with a primary amine to form the Schiff base.

These ligands are renowned for their excellent donor abilities, making them effective in coordinating with transition metal ions. researchgate.net The nitrogen atom of the azomethine group, often in conjunction with another donor atom from the ligand structure (like the nitrogen of the amino group or another functional group introduced during synthesis), can chelate with metal ions to form stable complexes. researchgate.netnih.gov Research on analogous compounds has demonstrated the formation of complexes with a variety of transition metals, including cobalt (II), nickel (II), copper (II), and zinc (II). researchgate.netbiointerfaceresearch.com The resulting metal complexes often exhibit specific geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure. nih.gov The chelation typically results in the formation of stable five- or six-membered rings that include the metal ion. nih.gov

| Metal Ion | Coordination Role | Reference |

|---|---|---|

| Cobalt (II) | Forms stable complexes with Schiff base ligands derived from amino-aldehydes. researchgate.net | researchgate.net |

| Nickel (II) | Readily coordinates with Schiff base ligands. researchgate.netbiointerfaceresearch.com | researchgate.netbiointerfaceresearch.com |

| Copper (II) | Forms well-defined complexes, sometimes with square planar geometry. researchgate.netnih.gov | researchgate.netnih.gov |

| Zinc (II) | Used in the synthesis of tetrahedral complexes with related ligands. researchgate.netbiointerfaceresearch.com | researchgate.netbiointerfaceresearch.com |

| Cadmium (II) | Forms tetrahedral complexes with similar triazole-based ligands. nih.gov | nih.gov |

| Tin (II) | Forms tetrahedral complexes with related amino-thiol ligands. nih.gov | nih.gov |

Organocatalytic Applications

While specific studies detailing the direct use of this compound as an organocatalyst are not prominent in the surveyed literature, its structure is inherently suited for such applications. Organocatalysts are small organic molecules that can accelerate chemical reactions. The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule makes it a bifunctional compound. This duality is a desirable feature in catalyst design, potentially allowing it to activate substrates through multiple interaction points, such as through the formation of iminium or enamine intermediates. Derivatives of this compound could be synthesized to create more sophisticated catalysts for various organic transformations.

Derivatization for Biological Probes and Mechanistic Studies on Enzyme Interactions

The derivatization of this compound is a key strategy for developing molecular tools to probe biological systems. By chemically modifying its structure, researchers can create specialized molecules, such as enzyme inhibitors, to study biological processes at a molecular level.

Design of Enzyme Inhibitors and Exploration of Inhibition Mechanisms

Derivatives of amino-benzaldehydes are a subject of significant interest in the design of enzyme inhibitors. researchgate.net The core structure can be modified to create compounds that selectively bind to the active sites of specific enzymes, thereby blocking their catalytic activity. nih.gov This approach has been used to target a range of enzymes implicated in various diseases.

Research has shown that related benzaldehyde and benzylidene derivatives can act as inhibitors for several important enzymes:

Carbonic Anhydrases (CAs): 4-Amino-substituted benzenesulfonamides have been synthesized and shown to be potent inhibitors of various human CA isoforms, which are involved in numerous physiological processes. nih.gov

Glutathione (B108866) Reductase (GR) and Glutathione S-Transferase (GST): Methyl 3-aminobenzoate (B8586502) derivatives have been identified as effective inhibitors of these crucial antioxidant enzymes. researchgate.net

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, substituted benzylidene derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission. nih.gov

The exploration of inhibition mechanisms involves a combination of experimental assays and computational methods. Techniques like fluorescent thermal shift assays and isothermal titration calorimetry are used to determine binding affinities, such as the dissociation constant (Kd). nih.gov Furthermore, computational molecular docking studies are employed to simulate how the inhibitor fits into the enzyme's active site and to predict the binding energy and key interactions. researchgate.net

| Enzyme Target | Inhibitor Class/Example | Key Finding | Reference |

|---|---|---|---|

| Carbonic Anhydrase II (CA II) | N-aryl-β-alanine derivatives | Exhibited weak to moderate inhibition with Kd values in the micromolar range (e.g., 0.67 µM). nih.gov | nih.gov |

| Glutathione Reductase (hGR) | Methyl 3-amino-5-chlorobenzoate | Demonstrated a high inhibitory effect with a Ki value of 0.524 µM. researchgate.net | researchgate.net |

| Glutathione S-Transferase (hGST) | Methyl 3-amino-4-nitrobenzoate | Identified as the most effective inhibitor in its class with a Ki value of 37.05 µM. researchgate.net | researchgate.net |

| Acetylcholinesterase (hAChE) | Indole-benzylidene derivatives | Designed as dual inhibitors, showing activity in the micromolar range (e.g., 12.54 µM). nih.gov | nih.gov |

Investigations into Molecular Interactions with Biological Macromolecules (e.g., hydrogen bonding)

The biological activity of this compound derivatives is fundamentally governed by their molecular interactions with macromolecules like proteins and nucleic acids. nih.gov The specific functional groups on the molecule dictate the types of non-covalent bonds it can form.

Hydrogen Bonding: The primary amino group (-NH2) is a potent hydrogen bond donor, allowing it to interact with electronegative atoms (like oxygen or nitrogen) in the amino acid residues of a protein's active site.

Hydrophobic and Electrostatic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic residues of a protein. nih.gov A combination of hydrophobic and electrostatic forces is often responsible for the specific binding of a molecule within a macromolecular complex. nih.gov

These interactions are crucial for the affinity and specificity of enzyme inhibitors. Understanding these forces through experimental and computational methods allows for the rational design of more potent and selective biological probes.

Studies on Influence on Metabolic Pathways

By acting as enzyme inhibitors, derivatives of this compound can exert a significant influence on metabolic pathways. smolecule.com An enzyme's role is to catalyze a specific step in a metabolic cascade; therefore, inhibiting that enzyme can modulate the entire pathway. For instance, inhibiting key enzymes in detoxification pathways, such as glutathione reductase, can alter a cell's ability to handle oxidative stress. researchgate.net Similarly, the inhibition of carbonic anhydrases can affect pH regulation and ion transport. nih.gov The amino group's ability to react with other molecules, such as carbonyls, may also play a role in altering enzyme kinetics and metabolic processes. smolecule.com These compounds are therefore valuable tools for studying the roles of specific enzymes within the complex network of cellular metabolism. smolecule.com

Application as Analytical Reagents (e.g., Ehrlich's Reagent for Indole (B1671886) Detection)

The analytical method for detecting indoles, commonly known as the Ehrlich test, relies on a reagent containing p-dimethylaminobenzaldehyde (DMAB), not this compound. nih.govwikipedia.org This reagent, referred to as Ehrlich's reagent, provides a sensitive and straightforward colorimetric assay for the presence of indole-containing compounds. nih.gov

The underlying chemical principle of the Ehrlich test is an electrophilic substitution reaction. In an acidic environment, the aldehyde group of DMAB reacts with the electron-rich C2 position (the α-carbon) of the indole ring. nih.govwikipedia.org This condensation reaction forms a resonance-stabilized carbocation, which presents as a distinctly colored adduct, typically blue or purple. nih.gov Research has confirmed that the reaction of DMAB with indole occurs at the β-position of the indole molecule. researchgate.net

The preparation of Ehrlich's reagent typically involves dissolving p-dimethylaminobenzaldehyde in a mixture of ethanol (B145695) and concentrated hydrochloric acid. nih.gov This reagent is not only a staple in microbiology for identifying indole-producing microorganisms but also finds use in clinical chemistry and as a spot test for various psychoactive compounds. nih.govmdpi.com

It is important to note that while the user's query specified this compound for this application, extensive database searches did not yield any scientific literature or research findings to support its use as a reagent for indole detection. The available information consistently points to p-dimethylaminobenzaldehyde as the active ingredient in Ehrlich's reagent. nih.govwikipedia.org

Detailed Research Findings on Ehrlich's Reagent (with p-dimethylaminobenzaldehyde)

The utility of Ehrlich's reagent extends to various analytical contexts, including the detection of urobilinogen (B88839), a diagnostic marker for certain liver diseases. sigmaaldrich.com The reaction with urobilinogen produces a characteristic pink-red color. sigmaaldrich.com Furthermore, variations of the Ehrlich test, such as the Kovac's reagent, also employ p-dimethylaminobenzaldehyde as the core reactive species. mdpi.com

The table below summarizes the key components and observed reactions related to the standard Ehrlich's reagent.

| Reagent Component | Analyte | Reaction Principle | Observed Result |

| p-Dimethylaminobenzaldehyde | Indoles | Electrophilic substitution at the indole ring | Formation of a colored adduct (typically blue/purple) nih.gov |

| p-Dimethylaminobenzaldehyde | Urobilinogen | Condensation reaction | Formation of a pink-red colored product sigmaaldrich.com |

| p-Dimethylaminobenzaldehyde | Tryptophan | Reaction with the indole moiety | Formation of a blue-violet condensation product |

Chemical Profile of this compound

While not identified as an analytical reagent for indole detection, this compound is a compound with documented utility in synthetic organic chemistry. Its structure, featuring an amino group and an aldehyde functional group on a dimethyl-substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis and Reactivity

The synthesis of this compound has been described in the chemical literature. One documented method involves the treatment of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol with sodium amide in dimethylsulfoxide. mdpi.com

The reactivity of this compound is characterized by the chemical properties of its functional groups. The aldehyde group can undergo oxidation to form a carboxylic acid or reduction to a primary alcohol. The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Interactive Data Table: Properties of Benzaldehyde Derivatives

The following interactive table allows for a comparison of the physical and chemical properties of this compound and the active component of Ehrlich's reagent, p-dimethylaminobenzaldehyde.

| Property | This compound | p-Dimethylaminobenzaldehyde (DMAB) |

| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol | 149.19 g/mol nih.gov |

| CAS Number | 56066-83-2 | 100-10-7 wikipedia.org |

| Appearance | - | White or yellowish crystalline powder chembk.com |

| Melting Point | 75-76 °C mdpi.com | 74 °C chembk.com |

| Boiling Point | - | 176-177 °C chembk.com |

| Primary Application | Intermediate in organic synthesis | Reagent for indole and urobilinogen detection nih.govsigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-Amino-2,3-dimethylbenzaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in sealed containers away from oxidizers and flammable materials. Avoid static discharge by grounding equipment .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Condensation Reactions : React 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst. Evaporate solvent under reduced pressure and purify via recrystallization .

- Multi-Step Synthesis : Start with nitrobenzaldehyde precursors, reduce nitro groups to amines, and introduce methyl groups via alkylation. Monitor reaction progress using TLC or HPLC .

Q. How can the purity of this compound be quantified analytically?

- Methodological Answer :

- Hydroxylamine Hydrochloride Assay : Dissolve the compound in ethanol, add 1 M hydroxylamine hydrochloride, and heat gently. Titrate liberated HCl with standardized NaOH to determine aldehyde content .

- Spectroscopic Methods : Use UV-Vis spectroscopy (λmax ~270 nm for aromatic aldehydes) or FT-IR to confirm the presence of aldehyde (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory yields in synthesizing this compound derivatives be resolved?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction time, temperature, and catalyst concentration (e.g., acetic acid in reflux conditions). Use Design of Experiments (DoE) to identify critical factors .

- Byproduct Analysis : Characterize side products via LC-MS or NMR to adjust stoichiometry or solvent polarity. For example, polar aprotic solvents (e.g., DMF) may reduce hydrolysis byproducts .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer :

- Steric and Electronic Effects : The electron-donating amino and methyl groups activate the aldehyde toward nucleophilic attack but introduce steric hindrance. Computational studies (DFT) can map charge distribution and predict regioselectivity .

- Kinetic Studies : Compare reaction rates with unsubstituted benzaldehydes using stopped-flow techniques. Monitor intermediates via in-situ IR spectroscopy .

Q. What methodologies assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., oxidation to carboxylic acids) via GC-MS .

- Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation using HPLC. Use amber vials for light-sensitive storage .

Q. How can this compound be utilized as a precursor in heterocyclic compound synthesis?

- Methodological Answer :

- Quinoline Derivatives : Condense with aniline derivatives under acidic conditions to form quinoline scaffolds. Optimize cyclization using microwave-assisted synthesis for higher yields .

- Schiff Base Formation : React with primary amines to form imines for coordination chemistry applications. Characterize complexes via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.